molecular formula C6H4N6 B13103808 7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile CAS No. 28524-59-6

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile

Cat. No.: B13103808
CAS No.: 28524-59-6
M. Wt: 160.14 g/mol
InChI Key: QUGGYGUNIQTSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile (CAS 28524-59-6) is a high-value heterocyclic scaffold in medicinal chemistry and drug discovery research. This compound features a fused triazolo-pyrimidine structure, which is recognized as a privileged scaffold in the design of biologically active molecules . Its core structure is of significant interest for developing novel therapeutic agents due to its diverse pharmacological potential. Key Research Applications & Biological Relevance: The 1,2,4-triazolo[4,3-a]pyrimidine core is a well-established structure in agrochemical and pharmaceutical chemistry . Research indicates that derivatives of this scaffold exhibit a broad spectrum of biological activities. Notably, this specific carbonitrile derivative serves as a key synthetic intermediate for the construction of more complex molecules. It is used, for instance, in azide-nitrile cycloaddition reactions to create 6-(tetrazol-5-yl) analogs, which have been investigated as potent inhibitors of Casein Kinase 2 (CK2), a target in oncology research . Furthermore, related triazolopyrimidine structures have demonstrated promising antimicrobial activity , including against resistant strains, with mechanisms of action involving DNA Gyrase inhibition . Other explored areas include antitumor activity , with some analogs showing selective cytotoxicity against cancer cell lines such as bladder carcinoma (T-24) and glioblastoma (A-172) . Handling & Compliance: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Properties

CAS No.

28524-59-6

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

7-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C6H4N6/c7-1-4-2-12-3-9-11-6(12)10-5(4)8/h2-3H,(H2,8,10,11)

InChI Key

QUGGYGUNIQTSCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=NN=CN21)N)C#N

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reaction under Conventional Heating or Ultrasonic Irradiation

  • Reactants: 3-amino-1,2,4-triazole (1 mmol), malononitrile (1 mmol), aromatic aldehyde or ketone (1 mmol).
  • Catalyst: Sodium hydroxide (20 mol%).
  • Solvent: Ethanol (10-25 mL).
  • Conditions: Reflux for 1–2 hours or ultrasonic irradiation at 25–30 °C.
  • Procedure: The reactants and catalyst are mixed in ethanol and heated under reflux or subjected to ultrasonic waves. Upon completion (monitored by TLC), the reaction mixture is cooled, filtered, and the solid product is washed and recrystallized from ethanol.
  • Yields: Moderate to excellent yields (60–90%) depending on the substrate and conditions.
  • Advantages: Operational simplicity, short reaction times, good selectivity, and environmentally friendly conditions.

Microwave-Assisted and Aqueous Medium Synthesis

  • Reactants: Same as above.
  • Catalyst: Sodium hydroxide or other eco-friendly catalysts such as dicationic molten salts.
  • Solvent: Water or aqueous ethanol.
  • Conditions: Microwave irradiation at 1000 W, 2450 MHz frequency, for short times (minutes).
  • Outcome: Rapid synthesis with enhanced yields and reduced reaction times compared to conventional heating.
  • Mechanism: Involves initial Knoevenagel condensation between aldehyde and malononitrile forming an intermediate, followed by Michael addition of 3-amino-1,2,4-triazole, and intramolecular cyclization to form the triazolopyrimidine core.

Use of Various Catalysts and Solvents

  • NaOH is the optimal catalyst; replacement with triethylamine, L-proline, or acetic acid results in poor or no product formation.
  • Solvent effects: Ethanol provides the best yields; other solvents like water, dichloromethane, or acetonitrile give lower yields (30–40%).
  • Ultrasonic irradiation improves yields and reduces reaction times compared to conventional reflux.
Step Description
1 Knoevenagel condensation between aromatic aldehyde and malononitrile to form an α,β-unsaturated nitrile intermediate.
2 Michael addition of 3-amino-1,2,4-triazole to the intermediate.
3 Intramolecular cyclization between amino and nitrile groups to form the triazolopyrimidine ring system.
4 Final product stabilization, sometimes involving oxidation steps under specific conditions.
Entry Catalyst Solvent Method Temperature Time Yield (%) Notes
1 NaOH (20 mol%) Ethanol Reflux 80 °C 30-120 min 60-90 Standard method, high yield
2 NaOH (20 mol%) Ethanol Ultrasonic irradiation 25–30 °C 30-60 min 75-85 Faster, higher selectivity
3 NaOH (20 mol%) Water Reflux 80 °C 30 min ~30 Lower yield
4 NaOH (20 mol%) CH2Cl2 Reflux 80 °C 30 min ~35 Lower yield
5 NaOH (20 mol%) MeCN Reflux 80 °C 30 min ~40 Lower yield
6 Dicationic molten salt Ethanol Microwave irradiation 100 °C (microwave) Minutes High Eco-friendly catalyst
  • The one-pot synthesis is highly efficient and provides a straightforward route to 7-Amino-triazolo[4,3-a]pyrimidine-6-carbonitrile and its derivatives.
  • Ultrasonic and microwave-assisted methods significantly reduce reaction times and improve yields, highlighting the importance of green chemistry approaches.
  • The choice of catalyst and solvent critically affects the reaction outcome; NaOH in ethanol remains the most effective combination.
  • Spectroscopic analyses (1H-NMR, 13C-NMR, IR, MS) and single-crystal X-ray crystallography confirm the structure and purity of the synthesized compounds.
  • The reaction mechanism involving Knoevenagel condensation, Michael addition, and cyclization is well-supported by experimental data.
  • This synthetic approach is adaptable to various substituted aldehydes and ketones, allowing the synthesis of a diverse library of triazolopyrimidine derivatives.

The preparation of 7-Amino-triazolo[4,3-a]pyrimidine-6-carbonitrile is best achieved via a one-pot, three-component condensation reaction involving 3-amino-1,2,4-triazole, malononitrile, and an aldehyde or ketone in the presence of sodium hydroxide catalyst in ethanol. The reaction benefits from ultrasonic or microwave irradiation to improve efficiency and yield. This method offers a practical, scalable, and environmentally friendly route to this important heterocyclic compound, with broad applicability in pharmaceutical synthesis.

Chemical Reactions Analysis

One-Pot Reaction with Sodium Hydroxide

The most common synthesis involves a three-component reaction of 3-amino-1,2,4-triazole , malononitrile , and aryl aldehydes under alkaline conditions. Sodium hydroxide (20 mol%) in ethanol serves as both the base and solvent, with reactions typically conducted under heating or ultrasonic irradiation . This method achieves yields of 60–88% within 30–60 minutes , depending on reaction conditions .

Key parameters :

  • Reagents : NaOH, ethanol.

  • Conditions : Heating (80°C) or ultrasound (25–30°C, 250 W) .

  • Yields : Optimized yields up to 88% under ultrasonic irradiation .

Alternative Catalysts and Solvents

  • Dicationic molten salts : Improve reaction efficiency and environmental sustainability.

  • 4,4′-Trimethylenedipiperidine (TMDP) : Acts as a Lewis base catalyst, enabling reactions in ethanol/water mixtures at 65°C .

  • Vanadium-based catalysts : [(VO)TPP][(TCM)₄] facilitates Knoevenagel condensation and cyclization steps, enabling multicomponent reactions .

Knoevenagel Condensation and Cyclization

The synthesis proceeds through a three-step mechanism :

  • Condensation : Malononitrile reacts with activated aldehydes via a Knoevenagel reaction, forming a nitrile intermediate .

  • Nucleophilic Attack : 3-amino-1,2,4-triazole attacks the intermediate, initiating cyclization .

  • Cyclization : Intramolecular cyclization forms the triazolopyrimidine core .

StepDescriptionKey Reagents
1 Aldehyde activation via Knoevenagel condensationAryl aldehyde, malononitrile, base (NaOH/TMDP)
2 Nucleophilic attack by triazole3-amino-1,2,4-triazole
3 Cyclization to form the heterocycleHeat/ultrasound

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling functionalization. For example:

  • Alkylation/arylation : Reaction with alkyl halides or aryl halides modifies the amino group, altering biological activity .

Condensation Reactions

The compound undergoes heterocycle formation when reacted with other aminoheterocycles (e.g., pyridines, thiophenes), yielding derivatives with enhanced pharmacological properties.

Catalytic Transformations

  • Microwave-assisted synthesis : Accelerates reaction rates, achieving yields of 70–96% within 4–10 minutes .

  • Ultrasonic irradiation : Enhances reaction efficiency, reducing reaction times to 60 minutes .

Yield and Reaction Efficiency

Reaction ConditionsYield RangeReference
NaOH (20 mol%), ethanol, heating60–88%
TMDP catalyst, ethanol/water73–85%
[(VO)TPP][(TCM)₄] catalyst70–85%
Microwave irradiation70–96%

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile exhibit significant anticancer properties. A study published in ACS Omega highlighted the synthesis of novel diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids that showed selective inhibition of cyclooxygenase enzymes (COX) associated with cancer progression . These compounds may serve as templates for developing new anticancer agents.

Antiviral and Antimicrobial Properties

The compound has also been investigated for its antiviral and antimicrobial activities. It has shown promise against various pathogens due to its ability to inhibit specific enzymes crucial for pathogen survival. The triazole ring is known for enhancing the bioactivity of compounds against viral infections .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in disease pathways. Research has focused on its role as a selective inhibitor of protein kinases and phosphodiesterases .

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing functional materials with applications in electronics and photonics. Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic devices. Studies have demonstrated that incorporating triazole and pyrimidine moieties into polymer matrices can enhance their conductivity and stability .

Catalysis

This compound has been utilized in catalytic processes due to its ability to stabilize transition states during chemical reactions. Its application as a catalyst in organic synthesis has been explored, particularly in the formation of carbon-carbon bonds .

Case Study 1: Anticancer Drug Development

In a recent study, researchers synthesized various derivatives of this compound to evaluate their anticancer efficacy. The derivatives were tested against multiple cancer cell lines, showing promising results with IC50 values indicating potent activity. The study concluded that modifications to the triazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Antiviral Screening

Another research effort focused on evaluating the antiviral activity of the compound against influenza virus strains. The study utilized a series of in vitro assays to determine the compound's effectiveness at inhibiting viral replication. Results indicated that certain derivatives significantly reduced viral load in infected cells compared to controls.

Mechanism of Action

The mechanism of action of 7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for various enzymes and receptors, including JAK1, JAK2, and RORγt . These interactions lead to the modulation of biological pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Method Biological Activity Reference
This compound Triazolo[4,3-a]pyrimidine 7-Amino, 6-cyano Not reported Microwave-assisted one-pot reaction Anticonvulsant (predicted)
5-Amino-7-(2-chlorophenyl)-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile Triazolo[4,3-a]pyrimidine 5-Amino, 7-(2-chlorophenyl), 7,8-dihydro 263–266 Conventional reflux Not reported
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Triazolo[1,5-a]pyrimidine 7-Oxo, 6-cyano Not reported Not specified Not reported
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-pyrrolo[1,2-c]imidazole-6-carbonitrile Pyrrolo[1,2-c]imidazole 5-Amino, 3-(4-bromobenzylidene), 7-(4-bromophenyl) 259–260 Reflux in 2-propanol Not reported
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano[2,3-d]pyrimidine 7-Amino, 4-oxo, 6-cyano Not reported Multicomponent condensation Not reported

Physicochemical Properties

  • Melting Points :

    • The target compound’s derivatives (e.g., ) lack reported melting points, but analogs like the 7,8-dihydro variant () melt at 263–266°C, suggesting high thermal stability due to extended conjugation and hydrogen bonding. Pyrroloimidazole derivatives () exhibit lower melting points (~259°C), possibly due to reduced symmetry .
  • Spectroscopic Data :

    • $ ^1H $-NMR signals for the target compound’s analogs (e.g., δ 7.26 ppm for NH$_2$ in ) align with aromatic proton environments in similar triazolo-pyrimidines. Pyrroloimidazoles () show distinct shifts (e.g., δ 5.76 ppm for CH) due to differing ring currents .

Biological Activity

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.

  • IUPAC Name : this compound
  • CAS Number : 28524-64-3
  • Molecular Formula : C6H4N6
  • Molecular Weight : 160.14 g/mol

Synthesis

The compound can be synthesized through various methods, including one-pot reactions involving multiple components. For instance, a study detailed a three-component synthesis that yielded good results under specific conditions using NaOH as a catalyst .

Anticancer Activity

Research has shown that derivatives of 7-amino-[1,2,4]triazolo[4,3-a]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. One notable study reported the synthesis of several derivatives and their evaluation against A549 (lung), PC-3 (prostate), HCT116 (colon), MCF-7 (breast), and MDA-MB-231 (breast) cancer cells. The most active compound demonstrated IC50 values ranging from 0.16 to 0.70 μM across these cell lines .

Cell Line IC50 (μM)
A5490.16
PC-30.30
HCT1160.51
MCF-70.30
MDA-MB-2310.70

The mechanism of action appears to involve the inhibition of PLK1 (Polo-like kinase 1), which is crucial for cell division and proliferation. Further investigations revealed that these compounds could induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting tumor cell migration .

Antiviral Activity

In addition to anticancer properties, certain derivatives have shown antiviral activity against SARS-CoV-2. In vitro studies indicated that compounds based on this scaffold exhibited lower IC50 values compared to standard treatments like Lopinavir, showcasing promising selectivity indices .

Compound IC50 (μM) Selectivity Index
7c1.271
7d2.34130
Lopinavir5.2468.57

Anti-inflammatory Activity

Other studies have highlighted the anti-inflammatory potential of related compounds within the triazolo-pyrimidine family. For example, specific derivatives demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the triazolo-pyrimidine structure affect biological activity. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced potency against both cancer and viral targets .

Case Studies

  • Anticancer Mechanism Study : A derivative was shown to significantly inhibit the proliferation of A549 cells while inducing apoptosis through mitochondrial pathways.
  • Antiviral Efficacy Study : Compounds were tested against SARS-CoV-2 main protease with promising results that suggest further development for therapeutic use.

Q & A

Basic Research Questions

Q. What are the most efficient one-pot synthesis strategies for 7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Optimized protocols involve three-component reactions of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes. Key factors include:

  • Catalyst selection : NaOH (20 mol% in ethanol under heating/ultrasonic irradiation) achieves yields of 70–85% with reaction times of 30–60 minutes . Cs₂CO₃ as a catalyst further reduces reaction time to 15–30 minutes while maintaining yields of 78–92% .
  • Solvent and temperature : Ethanol under reflux (80°C) or ultrasonic irradiation improves selectivity and reduces side products compared to polar aprotic solvents like DMF .

Q. Which spectroscopic techniques are critical for confirming the structure of synthesized derivatives?

  • Methodological Answer : A multi-technique approach is essential:

  • 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.15–7.39 ppm, nitrile carbons at ~115 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2186 cm⁻¹, NH₂ stretches at 3181–3378 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for derivatives with substituents like 4-chlorophenyl or indole groups) .

Q. What purification methods are recommended for isolating triazolopyrimidine derivatives with high purity?

  • Methodological Answer :

  • Recrystallization : Use ethanol, ethanol/DMF mixtures, or dioxane for derivatives with low solubility (e.g., yields 62–70% with melting points 263–268°C) .
  • Column chromatography : Required for complex mixtures or polar substituents (not explicitly detailed in evidence but inferred from similar syntheses).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for derivatives?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR/IR data with literature values (e.g., 7-amino derivatives in show consistent δ 4.32 ppm for CH groups and nitrile IR peaks) .
  • Purity assessment : Use TLC or HPLC to rule out impurities causing spectral anomalies.
  • X-ray crystallography : If available, confirm crystal structures (e.g., dark-red crystals in with defined unit-cell parameters) .

Q. How do substituent variations impact the electronic and steric properties of triazolopyrimidine derivatives?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ): Increase electrophilicity at the pyrimidine ring, enhancing reactivity in cross-coupling reactions.
  • Bulkier substituents (e.g., isopropylphenyl in ): Introduce steric hindrance, affecting cyclization efficiency (e.g., 1H NMR δ 1.23 ppm for isopropyl groups) .
  • Hammett analysis : Correlate substituent σ-values with reaction rates or spectroscopic shifts (requires additional computational support).

Q. What strategies optimize reaction scalability for triazolopyrimidine derivatives?

  • Methodological Answer :

  • Catalyst recycling : Test Cs₂CO₃ or NaOH recovery rates in ethanol to reduce costs .
  • Solvent volume minimization : Ultrasonic irradiation reduces solvent usage by 30–50% while maintaining yields .
  • Continuous flow systems : Adapt one-pot protocols for flow chemistry to improve heat/mass transfer (hypothetical extension based on ’s short reaction times).

Q. How can mechanistic studies elucidate the cyclocondensation pathway in triazolopyrimidine synthesis?

  • Methodological Answer :

  • Kinetic profiling : Monitor intermediate formation (e.g., Knoevenagel adducts) via in-situ IR or NMR.
  • Isotopic labeling : Use ¹⁵N-labeled 3-amino-1,2,4-triazole to track nitrogen incorporation into the triazole ring .
  • DFT calculations : Model transition states to identify rate-determining steps (e.g., cyclization vs. dehydration) (Note: Not directly in evidence but inferred as a research gap).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.